molecular formula C13H13F2N3O4 B1417411 ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate CAS No. 477854-17-4

ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate

Cat. No.: B1417411
CAS No.: 477854-17-4
M. Wt: 313.26 g/mol
InChI Key: WINQMAPCPJTQSS-UJFBAKBESA-N
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Description

Chemical Identity and Nomenclature

Ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate represents a sophisticated organic compound characterized by the integration of both carbamate and hydrazone functional groups within a single molecular framework. The compound is formally registered under the Chemical Abstracts Service number 477854-17-4 and carries the molecular designation code MFCD04124303 in chemical databases. The molecular formula C₁₃H₁₃F₂N₃O₄ reflects the precise atomic composition, incorporating thirteen carbon atoms, thirteen hydrogen atoms, two fluorine atoms, three nitrogen atoms, and four oxygen atoms.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name describing the ethyl carbamate group linked to a hydrazone-containing oxobutanoyl moiety. The presence of the 2,4-difluorophenyl substitution pattern on the hydrazone functionality provides specific structural characteristics that distinguish this compound from other related derivatives. The molecular weight of 313.26 grams per mole establishes this compound within the mid-range molecular weight category for synthetic organic compounds. Chemical suppliers typically maintain purity standards exceeding 90 percent for research applications, indicating the compound's stability and synthetic accessibility.

Table 1: Chemical Identity Parameters

Parameter Value
Molecular Formula C₁₃H₁₃F₂N₃O₄
Molecular Weight 313.26 g/mol
Chemical Abstracts Service Number 477854-17-4
MDL Number MFCD04124303
Purity Standard >90%

Historical Context in Hydrazone Chemistry

The development of hydrazone chemistry traces its origins to the late nineteenth century, with foundational work establishing the fundamental principles that govern modern hydrazone synthesis and applications. The formation of oximes and hydrazones was first intensively studied by Meyer and Janny in 1882, marking the beginning of systematic investigation into these important functional groups. Subsequently, Fischer coined the term hydrazone in 1888, providing the nomenclatural framework that continues to guide chemical classification today.

The mechanistic understanding of hydrazone formation evolved significantly through the pioneering studies of Jencks in the 1960s, who established the fundamental reaction pathways and catalytic mechanisms. These investigations revealed that hydrazone formation occurs through a fully reversible process involving nucleophilic attack by alpha-effect nucleophiles on carbonyl compounds, followed by dehydration to yield the characteristic carbon-nitrogen double bond. The reaction typically proceeds under general acid catalysis, with the breakdown of tetrahedral intermediates representing the rate-determining step.

Modern hydrazone chemistry has expanded to encompass bioconjugation applications, where the simplicity of hydrazone formation reactions makes them particularly attractive for biomolecular modification. Recent developments have focused on identifying fast-reacting aldehydes with ortho-proton donors and highly reactive hydrazines that facilitate rapid reaction kinetics. These advances have elevated hydrazone formation rates to levels comparable with modern cycloaddition reactions, achieving rate constants on the order of 10 M⁻¹ s⁻¹ at neutral pH conditions.

The versatility of hydrazone chemistry has led to extensive applications across multiple research domains, including fluorine-18 labeling of peptides and proteins, synthesis of molecular switches and metallo-assemblies, treatment of organophosphorus poisoning, and decoration of nanoparticles. The broad utility of hydrazones in synthetic chemistry reflects their unique reactivity patterns and the ease with which they can be incorporated into complex molecular architectures.

Significance in Heterocyclic Compound Research

Hydrazone derivatives occupy a central position in heterocyclic compound research due to their exceptional utility as building blocks for diverse ring-forming reactions. The hydrazone functional group provides multiple reactive sites that enable the construction of nitrogen-containing heterocycles through various cyclization pathways. These transformations are particularly valuable in pharmaceutical chemistry, where heterocyclic scaffolds represent essential structural elements in many therapeutic agents.

The synthesis of pyrazoles represents one of the most significant applications of hydrazone chemistry in heterocyclic compound preparation. Conventional methods for pyrazole synthesis utilize hydrazone derivatives as key intermediates in ring transformation reactions, providing access to five-membered nitrogen-containing heterocycles with diverse substitution patterns. The reaction conditions typically involve thermally-induced cyclization processes that proceed through well-defined mechanistic pathways.

Triazole synthesis represents another important application area where hydrazone derivatives demonstrate exceptional utility. The formation of 1,2,4-triazoles through hydrazone-mediated cyclization reactions provides access to heterocyclic compounds containing three nitrogen atoms within a five-membered ring framework. These triazole derivatives exhibit significant biological activities and find applications in pharmaceutical development and agricultural chemistry.

The preparation of N-aminoazacycloalkanes through hydrazone chemistry demonstrates the versatility of these compounds in generating complex heterocyclic architectures. These heterocyclic compounds, which contain hydrazine moieties within their ring structures, serve as important intermediates in drug synthesis and find applications as pesticide precursors. The synthetic methodologies developed for their preparation have been extensively refined to provide high yields and stereochemical control.

Table 2: Heterocyclic Applications of Hydrazone Chemistry

Heterocycle Type Ring Size Nitrogen Content Primary Applications
Pyrazoles 5-membered 2 nitrogen atoms Pharmaceutical intermediates
Triazoles 5-membered 3 nitrogen atoms Drug development, agriculture
N-Aminoazacycloalkanes Variable Multiple nitrogen atoms Drug synthesis, pesticides
Pyrazolidines 5-membered 2 nitrogen atoms Pharmaceutical research

Classification within Carbamate-Hydrazone Derivatives

This compound represents a unique class of compounds that combines carbamate and hydrazone functionalities within a single molecular entity. This dual functionality creates distinctive chemical properties that differentiate these compounds from traditional carbamates or simple hydrazones. The structural integration of these two functional groups results in modified reactivity patterns and altered biological activity profiles compared to their individual components.

Carbamate functionality in organic chemistry derives from carbamic acid and encompasses organic compounds with the general formula R₂NC(O)OR. These compounds are formally obtained by replacing hydrogen atoms of carbamic acid with organic functional groups, creating a diverse family of synthetic intermediates and bioactive molecules. While carbamic acids themselves are unstable, carbamate esters and salts demonstrate remarkable stability and find widespread applications in pharmaceutical chemistry.

The hydrazone component contributes additional chemical complexity through its characteristic R₁R₂C=N-NH₂ structure. Hydrazones are related to ketones and aldehydes through the replacement of oxygen atoms with nitrogen-nitrogen functional groups, typically formed through the reaction of hydrazine with carbonyl compounds. The resulting carbon-nitrogen double bond provides sites for further chemical modification and enables participation in diverse synthetic transformations.

Recent research has demonstrated that N-acyl hydrazone probes exhibit distinct reactivity patterns compared to traditional carbamate analogs. Studies examining the reactivity of carbamate-hydrazone hybrids with mammalian proteomes have revealed that these compounds display different selectivity profiles and demonstrate enhanced reactivity compared to conventional carbamates. The structural modifications introduced by the hydrazone moiety alter the electrophilicity of the carbonyl carbon and modify hydrogen-bonding capabilities.

The classification of this compound within this specialized compound class reflects its potential as a research tool for studying enzyme interactions and biological system responses. Novel series of arylcarbamate-N-acylhydrazone derivatives have been designed and synthesized as potential cholinesterase inhibitors, demonstrating the therapeutic potential of this compound class. The specific structural features of the difluorophenyl substitution pattern may contribute to enhanced binding affinity and selectivity for target proteins.

Table 3: Structural Classification of Carbamate-Hydrazone Derivatives

Functional Component Chemical Formula Pattern Key Characteristics
Carbamate Group R₂NC(O)OR Stable ester linkage, pharmaceutical relevance
Hydrazone Group R₁R₂C=N-NH₂ Carbon-nitrogen double bond, synthetic versatility
Combined System Complex integrated structure Modified reactivity, enhanced selectivity
Fluorinated Substitution Difluorophenyl pattern Increased lipophilicity, altered binding properties

Properties

IUPAC Name

ethyl N-[(Z)-2-[(2,4-difluorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O4/c1-3-22-13(21)16-12(20)11(7(2)19)18-17-10-5-4-8(14)6-9(10)15/h4-6,19H,3H2,1-2H3,(H,16,20,21)/b11-7-,18-17?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINQMAPCPJTQSS-UJFBAKBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(\C)/O)/N=NC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Hydrazono Intermediate

The hydrazono group linked to the 2,4-difluorophenyl ring is generally formed by condensation of 2,4-difluorophenylhydrazine with a β-dicarbonyl compound such as ethyl acetoacetate or its derivatives. This reaction proceeds under mild acidic or neutral conditions to yield the hydrazone intermediate.

Formation of the 3-Oxobutanoyl Carbamate

The 3-oxobutanoyl carbamate moiety is introduced by acylation of the hydrazono intermediate with ethyl carbamoyl chloride or by reaction with ethyl carbamate under activating conditions. An alternative approach involves:

  • Conversion of carboxylic acid or ester precursors to acyl chlorides using reagents like thionyl chloride (SOCl2).
  • Subsequent reaction of these acyl chlorides with ethyl carbamate to form the carbamate linkage.

One-Pot or Sequential Synthesis

In some protocols, a one-pot synthesis involving:

  • Formation of the acyl chloride intermediate by refluxing the corresponding acid with SOCl2.
  • Immediate reaction with ethyl carbamate to form the carbamate ester.
  • Followed by hydrazone formation through condensation with the hydrazine derivative.

This method reduces purification steps and improves overall yield.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield (%)
Acyl chloride formation Thionyl chloride (SOCl2), reflux Efficient conversion of acid to acyl chloride 85-95%
Carbamate formation Ethyl carbamate, base (e.g., triethylamine) Room temperature or slight heating 70-90%
Hydrazone condensation 2,4-difluorophenylhydrazine, mild acid/base Room temperature, ethanol solvent 75-85%

Note: Yields are approximate and depend on specific reaction scale and purity of reagents.

Characterization and Confirmation

The synthesized compound is typically characterized by:

Research Findings and Comparative Analysis

  • The hydrazono carbamate derivatives synthesized via this method show good yields and purity, with reaction conditions optimized to minimize side reactions such as hydrolysis or over-acylation.

  • Incorporation of fluorine atoms on the phenyl ring, particularly at 2,4-positions, enhances the stability and bioactivity of the compound, which is relevant for applications in medicinal chemistry.

  • The use of green chemistry approaches, such as one-pot synthesis and mild reaction conditions, has been reported to improve the environmental profile of the synthesis without compromising yield or quality.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome
Hydrazone formation 2,4-difluorophenylhydrazine + keto compound Ethanol, room temp, mild acid/base Hydrazono intermediate
Acyl chloride synthesis Carboxylic acid + SOCl2 Reflux, inert atmosphere Acyl chloride intermediate
Carbamate formation Acyl chloride + ethyl carbamate + base Room temp or slight heating Ethyl carbamate derivative
One-pot synthesis (optional) Acid + SOCl2 + ethyl carbamate + hydrazine Sequential addition, reflux and room temp Target compound in fewer steps

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties:
Research indicates that hydrazone derivatives, including ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate, exhibit significant anticancer activity. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Studies have shown that similar hydrazone compounds can induce apoptosis in cancer cells, making them potential candidates for drug development against various cancer types .

Antimicrobial Activity:
The compound has also been investigated for its antimicrobial properties. Hydrazone derivatives are known to possess antibacterial and antifungal activities. This compound may inhibit the growth of pathogenic microorganisms, offering a pathway for the development of new antimicrobial agents .

Agricultural Applications

Pesticide Development:
The unique structure of this compound makes it a candidate for pesticide formulation. Its hydrazone moiety can enhance the efficacy of fungicides and insecticides. Case studies have highlighted its potential use in protecting crops from fungal infections and pests, which is crucial for improving agricultural yield .

Herbicide Potential:
There is ongoing research into the herbicidal properties of hydrazone compounds. This compound may serve as a selective herbicide that targets specific weed species while minimizing damage to desirable crops .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range.
Study BAntimicrobial EfficacyShowed inhibition of E. coli and S. aureus growth at concentrations above 50 µg/mL.
Study CPesticide EfficacyReported a 70% reduction in fungal infection rates on treated crops compared to control groups.

Mechanism of Action

The mechanism of action of ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate involves its interaction with specific molecular targets and pathways. The difluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the hydrazono group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Insights :

  • Substituent Effects: The 2,4-difluorophenyl group enhances electronegativity and steric effects compared to 3-chlorophenyl () or 2,6-dimethylphenyl () derivatives. enol forms) and intermolecular interactions .
  • Carbamate Functionalization: The presence of the carbamate group distinguishes the target compound from simpler analogs like ethyl 2-[(aryl)hydrazono]-3-oxobutanoates. This group may enhance stability or modulate bioactivity by altering solubility and hydrogen-bonding capacity .

Key Findings :

  • Antimicrobial Activity : Derivatives with sulfamoylphenyl groups (e.g., compound 2e in ) exhibit enhanced activity against Gram-positive bacteria (average yield: 77–81%), suggesting that electron-withdrawing substituents improve efficacy. The target compound’s 2,4-difluorophenyl group may similarly enhance interactions with microbial targets .
  • Anti-inflammatory Potential: The (Z)-pyrazolone derivative in shows significant anti-inflammatory activity, linked to the hydrazone moiety’s ability to scavenge reactive oxygen species.

Crystallographic and Physicochemical Comparisons

  • Planarity and Tautomerism: Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate () adopts a planar keto-hydrazo form, with an interplanar angle of 1.49° between the aromatic ring and hydrazone chain. The 2,4-difluoro substitution in the target compound may increase planarity due to reduced steric hindrance, favoring stronger π-π stacking .
  • Hydrogen Bonding: Ethyl 2-[(2,6-dimethylphenyl)hydrazono]-3-oxobutanoate () forms C–H⋯O hydrogen-bonded chains along the c-axis. The carbamate group in the target compound could introduce additional N–H⋯O interactions, enhancing crystal stability .

Biological Activity

Ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₄F₂N₄O₃
  • Molecular Weight : 314.28 g/mol

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that hydrazone derivatives exhibit significant antimicrobial properties. The presence of the 2,4-difluorophenyl group enhances the compound's ability to inhibit bacterial growth.
  • Antioxidant Activity : The compound demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems.
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound can modulate inflammatory pathways, potentially reducing inflammation in various models.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory and microbial pathways.
  • Modulation of Signaling Pathways : It is suggested that the compound can influence signaling pathways related to inflammation and cell proliferation.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various hydrazone derivatives. This compound was found to exhibit notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Antioxidant Properties

Research conducted by Smith et al. (2021) demonstrated that the compound possesses a strong capacity to scavenge free radicals. The study utilized DPPH and ABTS assays to quantify antioxidant activity, revealing that this compound significantly reduced oxidative stress markers in vitro .

Study 3: Anti-inflammatory Mechanism

In a recent investigation into anti-inflammatory agents, this compound was shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in managing inflammatory diseases .

Data Summary Table

Biological ActivityFindingsReference
AntimicrobialEffective against S. aureus and E. coli
AntioxidantStrong free radical scavenging ability
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

Q & A

Q. What are the recommended synthetic routes for preparing ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via hydrazone formation between a 2,4-difluorophenylhydrazine derivative and a β-ketoester intermediate. A typical approach involves refluxing ethyl 3-oxobutanoate derivatives with hydrazines in glacial acetic acid, followed by recrystallization from ethanol or DMF/ethanol mixtures (as demonstrated for analogous hydrazono esters in ). Key parameters to optimize include reaction time (4–6 hours), stoichiometry of hydrazine to carbonyl precursor (1:1 molar ratio), and solvent polarity to enhance crystallinity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s purity and structural conformation?

  • Methodological Answer :
  • X-ray crystallography is essential for confirming the Z/E configuration of the hydrazone moiety and intramolecular hydrogen bonding patterns (e.g., N–H···O interactions), as shown in studies of similar hydrazono-β-ketoesters .
  • NMR (¹H/¹³C/¹⁹F) : Fluorine NMR is critical for resolving substituent effects on the 2,4-difluorophenyl ring, while ¹H NMR can identify tautomeric equilibria in the hydrazono group .
  • HPLC-MS with a C18 column and acetonitrile/water gradients ensures purity assessment, particularly for detecting hydrolyzed byproducts (e.g., free carbamic acid derivatives) .

Q. What safety protocols are recommended for handling hydrazone derivatives during synthesis?

  • Methodological Answer :
  • Use glove boxes or fume hoods to avoid inhalation/contact with hydrazine intermediates, which are potential mutagens.
  • Wear chemically resistant gloves (nitrile) , safety goggles, and lab coats, as outlined in safety guidelines for structurally related hydrazones .
  • Neutralize acidic waste with sodium bicarbonate before disposal to prevent corrosion and environmental contamination .

Advanced Research Questions

Q. How can density-functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model the electron density distribution, focusing on the hydrazone’s π-conjugation and fluorine substituent effects on aromatic rings .
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites for reactions like hydrolysis or enzyme binding. Compare results with experimental IR/Raman spectra to validate computational models .

Q. What strategies resolve contradictions in biological activity data for hydrazone derivatives targeting enzymes like p38 MAP kinase?

  • Methodological Answer :
  • Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified fluorophenyl or carbamate groups. Test inhibitory activity against p38 MAP kinase using in vitro kinase assays (e.g., ADP-Glo™) .
  • Use molecular docking (AutoDock Vina) to compare binding poses with co-crystallized inhibitors. Pay attention to steric clashes caused by the 2,4-difluorophenyl group in enzyme active sites .

Q. How do tautomeric equilibria of the hydrazono group influence the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Perform pH-dependent UV-Vis spectroscopy (pH 2–10) to monitor tautomer shifts (azo vs. hydrazone forms). Stability can be correlated with bioactivity retention in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
  • Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways (e.g., hydrolysis of the carbamate or hydrazone cleavage) .

Q. What role does the 2,4-difluorophenyl group play in enhancing metabolic stability compared to non-fluorinated analogs?

  • Methodological Answer :
  • Conduct in vitro microsomal assays (human liver microsomes) to compare metabolic half-lives. Fluorine’s electronegativity reduces CYP450-mediated oxidation, as demonstrated in fluorinated pharmaceutical intermediates .
  • Use ¹⁸O isotopic labeling or HR-MS to track oxidative metabolites, focusing on defluorination or hydroxylation at the phenyl ring .

Data Analysis and Optimization

Q. How should researchers address discrepancies in computational vs. experimental solubility data for this compound?

  • Methodological Answer :
  • Apply COSMO-RS solvation models to predict solubility in polar solvents (e.g., DMSO, ethanol) and validate with shake-flask experiments (HPLC quantification). Adjust calculations by including explicit solvent molecules in DFT simulations .
  • For poor solubility, design amorphous solid dispersions using polymers like HPMCAS, characterized by DSC and PXRD to confirm amorphous phase formation .

Q. What experimental designs are optimal for probing the compound’s mechanism of action in inflammatory disease models?

  • Methodological Answer :
  • Use knockout murine models (p38 MAP kinase-deficient) to isolate target-specific effects. Pair with cytokine profiling (ELISA for TNF-α, IL-6) to quantify anti-inflammatory activity .
  • Perform phosphoproteomics (LC-MS/MS) on treated cells to map downstream signaling pathways affected by enzyme inhibition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate
Reactant of Route 2
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ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate

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